molecular formula C20H18F2N4O2 B2960622 N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421489-82-8

N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No. B2960622
CAS RN: 1421489-82-8
M. Wt: 384.387
InChI Key: KHHOQCQEJQNPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, commonly known as DPA-714, is a selective and high-affinity ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein expressed in various tissues, including the brain, heart, and immune cells. DPA-714 has gained significant attention in recent years due to its potential as a diagnostic and therapeutic tool for various diseases.

Mechanism of Action

DPA-714 binds to the N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, a protein located on the outer membrane of mitochondria. N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide is involved in various cellular processes, including cholesterol transport, steroid synthesis, and apoptosis. DPA-714 binding to N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide leads to the modulation of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, which are implicated in the pathogenesis of neurodegenerative diseases. In the immune system, DPA-714 has been shown to modulate the activation of immune cells, leading to the suppression of inflammation. In tumor cells, DPA-714 has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages and limitations for use in lab experiments. One advantage is its high selectivity for N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which allows for specific targeting of N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing cells. Additionally, DPA-714 has low toxicity and is well-tolerated in vivo. However, a limitation of DPA-714 is its relatively short half-life, which can limit its use in longitudinal studies.

Future Directions

There are several future directions for the use of DPA-714 in research. One direction is the development of more potent and selective N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide ligands for use in imaging and therapy. Additionally, DPA-714 may have potential in the treatment of autoimmune diseases and cancer. Further studies are needed to elucidate the full potential of DPA-714 in these areas of research.

Synthesis Methods

DPA-714 can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzoyl chloride with 3-(2-phenyl-1H-imidazol-1-yl)propylamine to form 2,5-difluorobenzoyl-3-(2-phenyl-1H-imidazol-1-yl)propylamine. The resulting compound is then reacted with oxalyl chloride in the presence of dimethylformamide to yield DPA-714.

Scientific Research Applications

DPA-714 has been extensively studied for its potential in various fields of research. In the field of neurology, DPA-714 has been used as a PET imaging agent to visualize neuroinflammation in vivo. It has also been investigated for its potential in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of oncology, DPA-714 has been studied for its ability to target N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide-expressing tumor cells and induce apoptosis. Additionally, DPA-714 has been used in the study of immune cell activation and inflammation.

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c21-15-7-8-16(22)17(13-15)25-20(28)19(27)24-9-4-11-26-12-10-23-18(26)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHOQCQEJQNPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.